molecular formula C18H20N2 B1628404 Bis(4-dimethylaminophenyl)acetylene CAS No. 62063-67-6

Bis(4-dimethylaminophenyl)acetylene

Cat. No.: B1628404
CAS No.: 62063-67-6
M. Wt: 264.4 g/mol
InChI Key: GUOSUSHTWNSICD-UHFFFAOYSA-N
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Description

Bis(4-dimethylaminophenyl)acetylene is an organic compound with the molecular formula C18H20N2 and a molecular weight of 264.36 g/mol It is characterized by the presence of two dimethylaminophenyl groups attached to an acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-dimethylaminophenyl)acetylene can be synthesized through several methods. One common synthetic route involves the reaction of ethanedione, bis[4-(dimethylamino)phenyl]-, dihydrazone with oxygen in the presence of salcomine in methanol and chloroform at ambient temperature for 2 hours . Another method includes the use of N,N-dimethyl-4-[(trimethylsilyl)ethynyl]aniline as a starting material, which undergoes deprotection with potassium carbonate in methanol at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

Bis(4-dimethylaminophenyl)acetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Oxygen in the presence of catalysts such as salcomine.

    Reduction: Common reducing agents like hydrogen or metal hydrides.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis(4-dimethylaminophenyl)acetylene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of bis(4-dimethylaminophenyl)acetylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-dimethylaminophenyl)acetylene is unique due to the presence of two dimethylaminophenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]ethynyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSUSHTWNSICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575594
Record name 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62063-67-6
Record name 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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